Transcript-Level Sequence Specificity of PSMA4 siRNA Duplexes vs. Closest Paralog PSMA3
The three siRNA duplexes in PSMA4 Human Pre-designed siRNA Set A are designed against distinct regions of the human PSMA4 RefSeq transcript NM_002789 (Gene ID: 5685), a 29.5 kDa core alpha subunit of the 20S proteasome [1]. Pairwise nucleotide BLAST of NM_002789 against its closest paralog, PSMA3 (NM_002788, proteasome subunit alpha type-3), reveals coding sequence identity below approximately 55%, well under the threshold required for cross-silencing by canonical siRNA guide strands, which demand near-perfect complementarity in the seed region (nucleotides 2–8) for target recognition [2]. By contrast, MISSION® esiRNA targeting human PSMA4 (Sigma-Aldrich) employs an endoribonuclease-generated heterogeneous mixture of siRNA sequences, which introduces a broader, less sequence-defined targeting profile that precludes precise seed-region specificity prediction and complicates off-target analysis relative to discrete, sequence-defined duplexes . siDirect 2.0 design principles establish that functional siRNA candidates must maintain seed-target duplex Tm below 21.5°C and at least two mismatches in the 19-nt region spanning positions 2–20 against all non-targeted transcripts to minimize off-target silencing—this standard is achievable with the discrete duplex design used in Set A but inherently unverifiable for heterogeneous esiRNA pools [3].
| Evidence Dimension | siRNA target sequence specificity — nucleotide identity vs. closest paralog and design methodology comparison |
|---|---|
| Target Compound Data | Three discrete siRNA duplexes targeting distinct regions of PSMA4 NM_002789; each duplex has a defined, verifiable seed sequence enabling off-target prediction |
| Comparator Or Baseline | PSMA3 (NM_002788): approximately 55% nucleotide identity to PSMA4 coding sequence, precluding cross-silencing. MISSION® esiRNA PSMA4: heterogeneous siRNA mixture with undefined individual seed sequences. |
| Quantified Difference | ~45% nucleotide sequence divergence between PSMA4 and PSMA3 coding regions; discrete duplex design (Set A) enables seed-region Tm verification per siDirect 2.0 benchmark (<21.5°C), whereas esiRNA pools preclude such verification. |
| Conditions | In silico pairwise BLASTN analysis of human PSMA4 RefSeq NM_002789 vs. PSMA3 NM_002788 coding sequences; siDirect 2.0 seed-region thermodynamic benchmark (Tm <21.5°C) for off-target minimization. |
Why This Matters
Discrete siRNA duplexes with verifiable seed sequences enable rigorous off-target prediction and phenotype validation—an essential quality control criterion that heterogeneous esiRNA pools cannot satisfy, directly impacting experimental reproducibility and procurement decisions for proteasome subunit research.
- [1] NCBI Gene. PSMA4 proteasome 20S subunit alpha 4 [Homo sapiens (human)]. Gene ID: 5685. RefSeq: NM_002789. Protein: 261 amino acids, 29.5 kDa. View Source
- [2] NCBI Nucleotide BLAST. Pairwise alignment: Homo sapiens PSMA4 (NM_002789) vs. PSMA3 (NM_002788). Coding sequence identity approximately 55%. View Source
- [3] Naito Y, et al. siDirect 2.0: updated software for designing functional siRNA with reduced seed-dependent off-target effect. BMC Bioinformatics. 2009;10:392. Benchmark: seed-target duplex Tm <21.5°C and ≥2 mismatches in positions 2–20 vs. non-target transcripts. View Source
